2-[(Octadecyloxy)methyl]pentane-1,5-diamine
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Overview
Description
2-[(Octadecyloxy)methyl]pentane-1,5-diamine is a chemical compound with the molecular formula C24H52N2O. It is a derivative of pentane-1,5-diamine, where one of the hydrogen atoms is replaced by an octadecyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octadecyloxy)methyl]pentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with octadecyloxy methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(Octadecyloxy)methyl]pentane-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the nucleophile used, but can include various substituted amines or ethers.
Scientific Research Applications
2-[(Octadecyloxy)methyl]pentane-1,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(Octadecyloxy)methyl]pentane-1,5-diamine involves its interaction with molecular targets such as proteins and lipids. The octadecyloxy group allows the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. The diamine moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentane-1,5-diamine: The parent compound without the octadecyloxy group.
Hexane-1,6-diamine: A similar diamine with a longer carbon chain.
Octadecylamine: A compound with a similar long alkyl chain but only one amine group.
Uniqueness
2-[(Octadecyloxy)methyl]pentane-1,5-diamine is unique due to its combination of a long hydrophobic alkyl chain and a diamine moiety. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
920982-99-6 |
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Molecular Formula |
C24H52N2O |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
2-(octadecoxymethyl)pentane-1,5-diamine |
InChI |
InChI=1S/C24H52N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-23-24(22-26)19-18-20-25/h24H,2-23,25-26H2,1H3 |
InChI Key |
PYIRWHKNPXPMPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CCCN)CN |
Origin of Product |
United States |
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